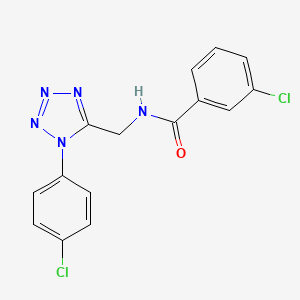

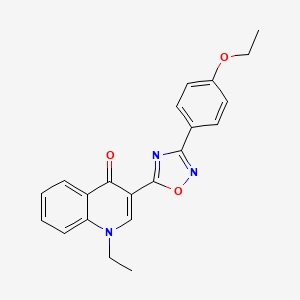

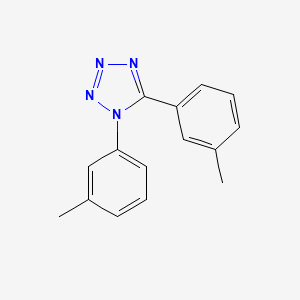

![molecular formula C13H15NO B2554690 7-Benzoyl-7-azabicyclo[2.2.1]heptane CAS No. 188624-96-6](/img/structure/B2554690.png)

7-Benzoyl-7-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Benzoyl-7-azabicyclo[2.2.1]heptane” is a derivative of 7-azabicyclo[2.2.1]heptane . It is synthesized using N-acylated pyrroles . The structure of the compound has been determined by X-ray crystallographic analysis .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .

Molecular Structure Analysis

The structures of two of the adducts, those between N-phenylmaleimide and N-benzoylpyrrole and the dihydro adduct of N-phenylmaleimide with N-acetylpyrrole, have been determined by X-ray crystallographic analysis .

Chemical Reactions Analysis

The syntheses, using pressures of up to 1.4 GPa, and the properties of Diels–Alder adducts of some N-acylated pyrroles are described. Both exo and endo adducts may be obtained and purified and are, in general, unstable with respect to the retro reaction .

Aplicaciones Científicas De Investigación

Analgesic Research and Epibatidine Derivatives

- Epibatidine , an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent analgesic agent. It binds strongly to nicotinic acetylcholine receptors (nAChRs) and is 200 times more potent than morphine. However, its toxic effects limit clinical application .

- Researchers have explored the synthesis of 7-azabicyclo[2.2.1]heptane derivatives as potential alternatives to epibatidine. These compounds exhibit structural variations while maintaining the bicyclic framework. Structure-activity relationship studies aim to identify analogues with reduced side effects .

Total Synthesis of Epibatidine

- A new, efficient method involves the t-BuOK-promoted hydrogen bromide elimination of a specific intermediate, yielding 7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene. This compound constitutes a formal total synthesis of epibatidine .

Conformationally Constrained Compounds

- Researchers have synthesized 7-substituted exo-2-bromo-7-azabicyclo[2.2.1]heptane derivatives . These compounds are conformationally constrained and may exhibit unique properties. The synthetic sequence involves bromination, followed by intramolecular cyclization .

N-Sulfonyl Functional Motif

- Incorporating an N-sulfonyl functional motif into the radical precursor of 7-azabicyclo[2.2.1]heptane leads to cyclized products. This motif selectively participates in intramolecular free radical reactions .

Amide Group Planarity

- Studies have shown that bicyclic amides of 7-azabicyclo[2.2.1]heptane are intrinsically nitrogen-pyramidal. Single-crystal X-ray diffraction structures reveal the planarity of the amide group in relevant compounds .

Synthetic Strategies and Medicinal Chemistry

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 7-Benzoyl-7-azabicyclo[2.2.1]heptane is currently unknown. The compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is found in epibatidine . Epibatidine is known to have a high affinity for the nicotinic acetylcholine receptor (nAChR) , but it is unclear if 7-Benzoyl-7-azabicyclo[2.2.1]heptane shares this target.

Mode of Action

The mode of action of 7-Benzoyl-7-azabicyclo[22If it shares the same target as its parent compound, epibatidine, it may interact with the nicotinic acetylcholine receptor (nAChR) to exert its effects .

Propiedades

IUPAC Name |

7-azabicyclo[2.2.1]heptan-7-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13(10-4-2-1-3-5-10)14-11-6-7-12(14)9-8-11/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVDAOHTTBLKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1N2C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzoyl-7-azabicyclo[2.2.1]heptane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

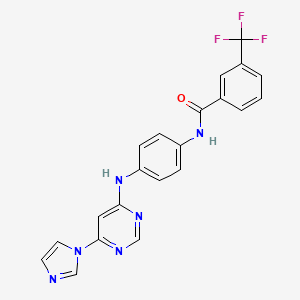

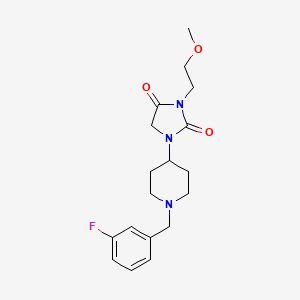

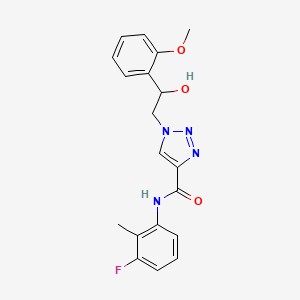

![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)

![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)